![molecular formula C25H24N4OS2 B2634042 4-(4-isopropylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one CAS No. 1224010-96-1](/img/structure/B2634042.png)
4-(4-isopropylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-(4-isopropylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one” is a complex organic molecule. It contains several functional groups and rings, including a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, which is a heterocyclic compound containing sulfur and nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one core, with isopropylbenzyl and methylbenzylthio substituents . These groups could influence the compound’s physical and chemical properties, as well as its reactivity.Scientific Research Applications
Synthesis and Derivative Formation
Research in heterocyclic chemistry has led to the development of various methods for synthesizing thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines and their derivatives. These compounds are prepared through heterocyclization processes, involving reactions with phenyl or ethyl isothiocyanate, hydrazine, and orthoesters. Such synthetic routes are critical for creating novel compounds with potential applications in medicinal chemistry and materials science (Davoodnia, Bakavoli, Mohseni, & Tavakoli-Hoseini, 2008).
Biological Activities
Several studies have focused on the antimicrobial and anti-inflammatory properties of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidines. These compounds exhibit significant biological activity, making them potential candidates for drug development. For instance, compounds with the thieno[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-one framework have been synthesized and evaluated for their antimicrobial activity, showing promise as new therapeutic agents (Hossain & Bhuiyan, 2009).
Neurotropic Activity
Research has also extended into the neurotropic activities of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives, indicating potential applications in the treatment of neurological disorders. The synthesis of novel heterosystems, including condensed derivatives, has been explored, with some compounds exhibiting anticonvulsive activities, highlighting the potential for these molecules in neuropharmacology (Paronikyan et al., 2012).
Antimicrobial and Antitumor Activities
Further studies have demonstrated the antimicrobial and antitumor potentials of thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidine derivatives. These compounds have been tested against various bacterial strains, including MRSA and VRE, showing significant inhibitory activities. Additionally, certain derivatives have been evaluated for their antiproliferative activity against human tumor cell lines, revealing strong antitumor properties at nanomolar concentrations (Sanad et al., 2021).
Future Directions
properties
IUPAC Name |
12-[(4-methylphenyl)methylsulfanyl]-8-[(4-propan-2-ylphenyl)methyl]-5-thia-1,8,10,11-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,9,11-tetraen-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24N4OS2/c1-16(2)20-10-8-18(9-11-20)14-28-23(30)22-21(12-13-31-22)29-24(28)26-27-25(29)32-15-19-6-4-17(3)5-7-19/h4-13,16H,14-15H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIFDSIJPJCQSSH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NN=C3N2C4=C(C(=O)N3CC5=CC=C(C=C5)C(C)C)SC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-isopropylbenzyl)-1-((4-methylbenzyl)thio)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

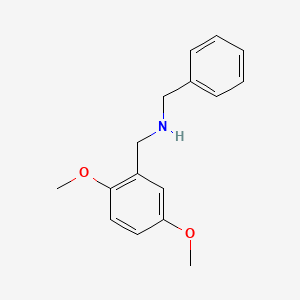
![4-Chloro-7-iodopyrazolo[1,5-a]pyrazine](/img/structure/B2633967.png)

![N-(benzo[c][1,2,5]thiadiazol-4-yl)-6-(4-methoxyphenyl)-3-methylimidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2633969.png)
![[2-[(3-Chlorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(3,5-dimethoxyphenyl)methanone](/img/structure/B2633973.png)
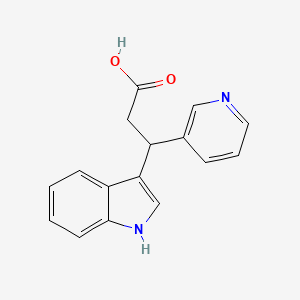
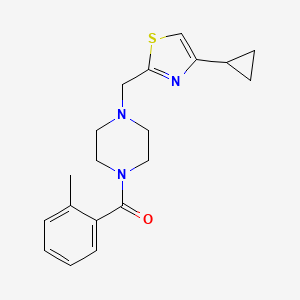
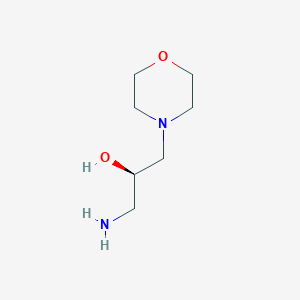
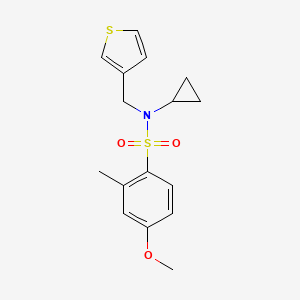
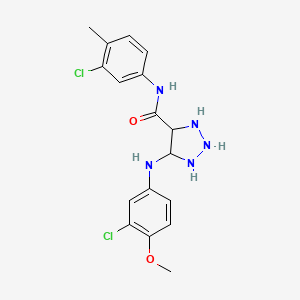
![2-(2-Chlorophenyl)-N-[1-(3-cyanopyrazin-2-yl)azetidin-3-yl]-N-methylacetamide](/img/structure/B2633979.png)
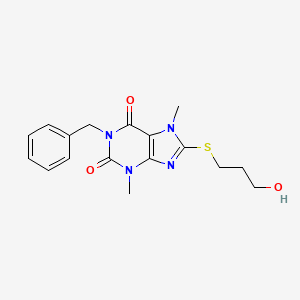
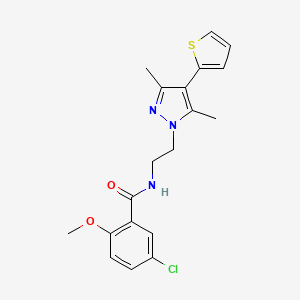
![(1R,5S)-8-((3-fluoro-4-methoxyphenyl)sulfonyl)-3-(methylthio)-8-azabicyclo[3.2.1]octane](/img/structure/B2633982.png)